(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate (3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14645639
InChI: InChI=1S/C23H16BrNO2/c24-18-10-6-7-16(13-18)15-27-23(26)20-14-22(17-8-2-1-3-9-17)25-21-12-5-4-11-19(20)21/h1-14H,15H2
SMILES:
Molecular Formula: C23H16BrNO2
Molecular Weight: 418.3 g/mol

(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate

CAS No.:

Cat. No.: VC14645639

Molecular Formula: C23H16BrNO2

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate -

Specification

Molecular Formula C23H16BrNO2
Molecular Weight 418.3 g/mol
IUPAC Name (3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate
Standard InChI InChI=1S/C23H16BrNO2/c24-18-10-6-7-16(13-18)15-27-23(26)20-14-22(17-8-2-1-3-9-17)25-21-12-5-4-11-19(20)21/h1-14H,15H2
Standard InChI Key ULWMOZZBQGDDAL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC(=CC=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate, reflects its intricate structure. The quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—is substituted at the 2-position with a phenyl group and at the 4-position with a carboxylate ester linked to a 3-bromophenylmethyl moiety. This arrangement introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC23H16BrNO2\text{C}_{23}\text{H}_{16}\text{BrNO}_{2}
Molecular Weight418.3 g/mol
IUPAC Name(3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate
CAS NumberNot publicly disclosed
SMILES NotationCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br

The bromine atom at the 3-position of the phenylmethyl group serves as a potential site for further functionalization via cross-coupling reactions, enhancing its utility in medicinal chemistry .

Synthetic Methodologies

Traditional Synthesis Routes

The synthesis of (3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate typically involves a multi-step sequence:

  • Quinoline Core Formation: The Skraup or Doebner-Miller reaction is employed to construct the quinoline scaffold. For example, the Skraup reaction utilizes glycerol, sulfuric acid, and an aniline derivative to induce cyclization, while the Doebner-Miller method involves condensation of β-keto esters with aromatic amines.

  • Esterification: The 4-carboxyl group is esterified with (3-bromophenyl)methanol under acidic or coupling conditions, yielding the final product.

Table 2: Comparison of Synthesis Methods

MethodKey ReagentsYield (%)Advantages
Skraup ReactionGlycerol, H2SO4\text{H}_{2}\text{SO}_{4}, Aniline60–70Established protocol
Doebner-Millerβ-Keto ester, Aniline65–75Broad substrate scope
Multicomponent (MCR)Aldehyde, Amine, Ketone80–90High efficiency, mild conditions

Structural Characterization

Spectroscopic Analysis

Characterization of this compound relies on spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Peaks corresponding to ester carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}) and aromatic C–Br stretching (600cm1\sim 600 \, \text{cm}^{-1}) confirm functional groups .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Aromatic protons resonate between δ7.08.5ppm\delta 7.0–8.5 \, \text{ppm}, with distinct signals for the quinoline H-2 (δ8.3ppm\delta 8.3 \, \text{ppm}) and ester methylene (δ5.3ppm\delta 5.3 \, \text{ppm}) .

    • 13C^{13}\text{C} NMR: The quinoline carbons appear at δ120150ppm\delta 120–150 \, \text{ppm}, while the ester carbonyl is observed near δ165ppm\delta 165 \, \text{ppm} .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z=418.3m/z = 418.3, consistent with the molecular formula C23H16BrNO2\text{C}_{23}\text{H}_{16}\text{BrNO}_{2}.

Biological and Chemical Applications

Material Science

The compound’s extended π-conjugation and bromine substituent may lend utility in organic electronics, such as light-emitting diodes (LEDs) or photovoltaic cells, though this remains unexplored in the literature.

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